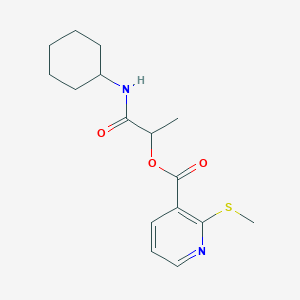

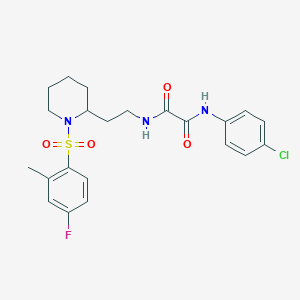

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

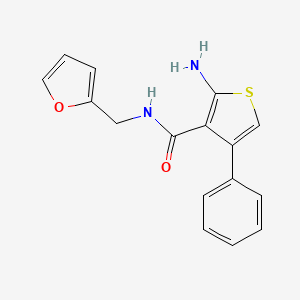

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone, also known as FPPP, is a chemical compound that belongs to the family of cathinones. Cathinones are a class of synthetic drugs that are structurally similar to amphetamines and have stimulant properties. FPPP is a designer drug that was first synthesized in the 1960s and has been used in scientific research to study its mechanism of action and physiological effects.

科学的研究の応用

Acetylcholinesterase Inhibition

The ketone transition state analogs, including compounds similar to 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone, have been investigated for their ability to inhibit acetylcholinesterase. Specifically, 1-phenoxy-2-propanone derivatives have shown competitive inhibition of acetylcholinesterase, suggesting potential applications in treating conditions associated with acetylcholinesterase activity, such as Alzheimer's disease. The inhibitory effect is attributed to the formation of a tetrahedral adduct with the enzyme, indicating these compounds' potential as transition state analogs for therapeutic applications (Dafforn et al., 1982).

Asymmetric Synthesis

The asymmetric synthesis of chiral intermediates for antidepressant drugs has also been explored using derivatives of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone. For instance, (S)-3-chloro-1-phenyl-1-propanol, used in synthesizing antidepressants, can be produced with high enantioselectivity using specific reductase enzymes. This indicates the potential of such compounds in the pharmaceutical industry for producing enantiomerically pure drugs (Choi et al., 2010).

Material Science Applications

In material science, derivatives of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone have been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. Phloretic acid, for example, has been used as a renewable building block in conjunction with such derivatives to produce bio-based benzoxazine monomers. These monomers, upon polymerization, yield materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the compound's utility in developing sustainable materials (Trejo-Machin et al., 2017).

Photovoltaic Properties

Further, fused-ring electron acceptors based on derivatives of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone have shown significant potential in polymer solar cells. Incorporating fluorine atoms into these compounds has been found to enhance their electronic properties, charge transport, and photovoltaic performance, leading to high power conversion efficiencies. This highlights the compound's role in advancing solar energy technology (Dai et al., 2017).

特性

IUPAC Name |

1-(4-fluorophenyl)-3-(4-phenoxyanilino)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-13,23H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCMRHUZOZTZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)

![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941468.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)

![N-{4-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2941476.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2941488.png)